molecular formula C16H24N2O B14550388 N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide CAS No. 61843-58-1

N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide

Cat. No.: B14550388
CAS No.: 61843-58-1
M. Wt: 260.37 g/mol
InChI Key: PTDKLTXLRYBVPE-UHFFFAOYSA-N
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Description

N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

61843-58-1

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]propanamide

InChI

InChI=1S/C16H24N2O/c1-4-16(19)17-9-10-18-13(3)6-8-14-7-5-12(2)11-15(14)18/h5,7,11,13H,4,6,8-10H2,1-3H3,(H,17,19)

InChI Key

PTDKLTXLRYBVPE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCN1C(CCC2=C1C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like zinc bromide or palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the propanamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine
  • 1-(2-Methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-heptan-1-one
  • 1-(3,4-Dihydro-2H-chromen-6-yl)-2-(methylamino)-1-propanol hydrochloride

Uniqueness

N-[2-(2,7-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]propanamide stands out due to its specific structural features, such as the presence of the propanamide group and the 2,7-dimethyl substitution on the quinoline ring. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

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